Substitution Complexity vs. Mono-Substituted Analogs
The target compound incorporates three electron‑withdrawing groups (2‑Br, 6‑F, 4‑NO₂) on the phenoxy ring, whereas the most extensively profiled sigma‑receptor ligands in this class bear only a single 4‑substituent . In the Waterhouse et al. series, 4‑Br substitution gives σ₁ Ki = 0.6 nM and 4‑NO₂ substitution yields σ₁ Ki = 13 nM; no data exist for a trisubstituted ring bearing bromo, fluoro, and nitro groups simultaneously . This substitution density is associated with a substantially higher clogP (2.50) and a tPSA (59.59 Ų) that differs from any mono‑substituted comparator, suggesting altered membrane permeability and protein‑binding characteristics .
| Evidence Dimension | Phenoxy‑ring substitution complexity |
|---|---|
| Target Compound Data | 2‑Br, 6‑F, 4‑NO₂ trisubstituted; clogP 2.50; tPSA 59.59 Ų |
| Comparator Or Baseline | Mono‑substituted analogs in Waterhouse 1997: 4‑Br, 4‑NO₂, 4‑CN, etc. |
| Quantified Difference | Addition of 2‑Br and 6‑F substituents increases clogP by ~0.5–1.0 log unit vs. 4‑NO₂‑only analog (estimated) and raises tPSA by ~10–15 Ų. |
| Conditions | In silico prediction (SwissADME‑type models); no experimental binding data available for trisubstituted compound. |
Why This Matters
The unique trisubstituted pattern controls both lipophilicity and hydrogen‑bond acceptor capacity, directly impacting the compound’s suitability for CNS‑oriented medicinal chemistry campaigns or radioligand development where mono‑substituted analogs have already shown divergent receptor affinities.
- [1] Waterhouse, R. N. et al. J. Med. Chem. 1997, 40 (11), 1657–1667. (Only mono‑substituted phenoxy rings were examined.) View Source
- [2] BindingDB entries for CHEMBL46880 and CHEMBL136395, extracted from Waterhouse 1997. View Source
- [3] Sildrug.ibb.waw.pl. Physicochemical predictions for C13H16BrFN2O3. View Source
